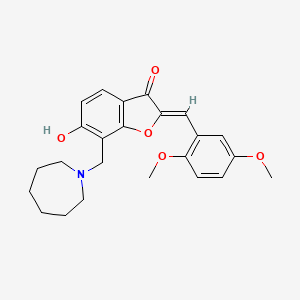

(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound (Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by a fused benzofuran-3(2H)-one core. Key structural features include:

- 2,5-Dimethoxybenzylidene group: A Z-configuration benzylidene moiety at the 2-position, providing steric and electronic effects that influence receptor binding.

- 6-hydroxybenzofuran-3(2H)-one: A hydroxyl group at the 6-position, enabling hydrogen bonding and antioxidant activity.

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-28-17-7-10-21(29-2)16(13-17)14-22-23(27)18-8-9-20(26)19(24(18)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWBWJSYZAQCRP-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound notable for its unique structural features, which include a benzofuran core, an azepane ring, and methoxy substituents. This structural diversity suggests a potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into key components:

- Benzofuran Core : This fused ring system contributes to its pharmacological properties.

- Azepane Ring : A seven-membered nitrogen-containing ring that may influence neuroactive properties.

- Dimethoxybenzylidene Moiety : Enhances interactions with biological targets through its electron-donating methoxy groups.

Predicted Biological Activities

Using structure-activity relationship (SAR) models and computational tools like PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been predicted for this compound. These include:

- Antioxidant Activity : Due to the presence of hydroxyl groups which can scavenge free radicals.

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting tumor growth.

- Neuroprotective Effects : The azepane component may confer protective effects against neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique biological activities of this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 6-Hydroxybenzofuran | Benzofuran core with hydroxy group | Antioxidant, anticancer |

| Dimethoxybenzaldehyde | Benzaldehyde with two methoxy groups | Antimicrobial properties |

| Azepane derivatives | Azepane ring with various substituents | Neuroprotective effects |

This table highlights how the combination of azepane and benzofuran structures in the target compound may lead to distinct biological activities not observed in simpler analogs.

The proposed mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : The hydroxy group is likely involved in neutralizing free radicals.

- Modulation of Signaling Pathways : Interaction with specific cellular receptors or enzymes may alter signaling pathways associated with cell survival and proliferation.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in oxidative stress or inflammation could contribute to its protective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Pharmacological Implications

The compound is compared to three analogs (Table 1) from the evidence, focusing on substituent variations and their theoretical impacts:

Table 1: Structural Comparison of Benzofuran Derivatives

7-Position Substituent Variations

- Azepan-1-ylmethyl vs. Dimethylamine’s smaller size may favor renal excretion .

- Bis(2-methoxyethyl)aminomethyl: This substituent introduces ether linkages, enhancing water solubility but reducing membrane permeability compared to azepane .

Benzylidene Group Modifications

Hypothetical Activity Trends

- Antioxidant Potential: The target compound’s 2,5-dimethoxy and 6-hydroxy groups may synergize for free radical scavenging, outperforming fluoro/chloro analogs.

- Receptor Binding : The azepane substituent’s bulk could hinder binding to certain enzymes compared to smaller amines in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.